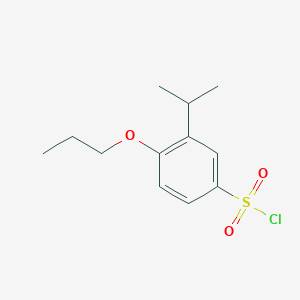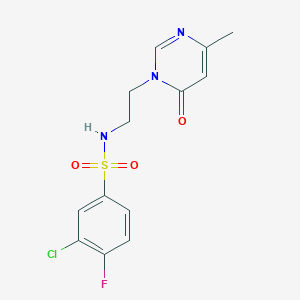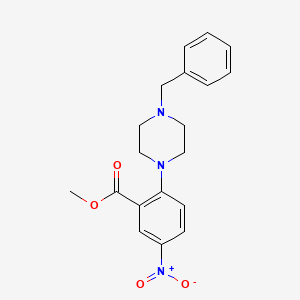
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each introducing a new functional group or modifying the molecule’s structure. The synthesis of this compound would likely involve the formation of the benzene ring, followed by the addition of the propoxy, isopropyl, and sulfonyl chloride groups .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The sulfonyl chloride group, for example, is typically very reactive and can undergo substitution reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Catalytic Decarboxylative Radical Sulfonylation
Sulfones, crucial structures in pharmaceuticals and agrochemicals, are synthesized through decarboxylative radical sulfonylation. A study demonstrated the synthesis of anti-prostate cancer drug bicalutamide, highlighting the method's broad substrate scope and compatibility for late-stage modification of complex molecules (He et al., 2020).
Versatile Protecting and Activating Group for Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride has been identified as a versatile sulfonating agent for amines, offering easy sulfonation and satisfactory alkylation under specific conditions. This compound demonstrates stability under various conditions, underscoring its utility in amine synthesis (Sakamoto et al., 2006).
Synthesis of Antibacterial Agents
Research on the anti-bacterial potential of N-substituted sulfonamides with benzodioxane moiety has led to the development of compounds exhibiting potent therapeutic potential against various bacterial strains. This work illustrates the role of sulfonyl chlorides in synthesizing potential antibacterial agents (Abbasi et al., 2016).
Arylsulfonylation in Organic Chemistry
A study focused on the kinetics of arylsulfonylation of N-isobutylaniline derivatives, proposing a reaction mechanism and identifying reactivity indices. This research provides insights into the reactions between substituted N-isobutylanilines and aromatic sulfonyl chlorides, contributing to our understanding of sulfonylation kinetics (Kustova et al., 2002).
Enzyme Inhibitory Potential of Sulfonamides
The enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties was investigated, showing substantial activity against yeast α-glucosidase and weak against acetylcholinesterase. This study demonstrates the potential of sulfonamide derivatives in developing enzyme inhibitors (Abbasi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-propan-2-yl-4-propoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLMOSRQCWHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536622.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2536626.png)
![1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2536627.png)

![3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide](/img/structure/B2536630.png)


![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(prop-2-yn-1-yl)amine](/img/structure/B2536635.png)
![1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2536636.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2536642.png)
![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)